molecular formula C11H18O B8536149 4,8-DIMETHYL-3,7-NONADIEN-2-ONE CAS No. 27539-94-2

4,8-DIMETHYL-3,7-NONADIEN-2-ONE

Cat. No.: B8536149
CAS No.: 27539-94-2
M. Wt: 166.26 g/mol
InChI Key: QAFYGHBGWCPRCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Dimethyl-3,7-nonadien-2-one (CAS 817-88-9) is a flavor and fragrance compound identified by FEMA number 3969 and JECFA number 1137 . This aliphatic ketone, with a molecular formula of C11H18O, is typically found as a colorless to pale yellow clear liquid . It is characterized by a floral and fruity odor profile, making it a compound of significant interest for research and development in the flavor and fragrance industry . Its physical properties include a boiling point between 200-201 °C at 760 mmHg, a refractive index of 1.473 to 1.477 at 20 °C, and a calculated logP of 3.22, indicating moderate lipophilicity . The compound is soluble in alcohol and has a low solubility of 47.5 mg/L in water at 25 °C . Research into its applications shows potential use across various product categories. According to FEMA usage levels, it can be investigated for use in baked goods, beverages, frozen dairy products, fruit ices, gelatins, hard and soft candy, jams, jellies, and snack foods, with usage levels typically ranging from 1 to 300 ppm depending on the application . The compound is often studied as a mixture of its (E) and (Z) stereoisomers, with the (E) isomer typically constituting 60-90% of the mixture . It is important to note that commercial samples may contain a secondary component, 4,8-dimethyl-3,7-nonadien-2-ol, at levels of 3-4% . Furthermore, the FDA has issued guidance indicating it no longer provides for the use of this synthetic flavoring substance in certain human food categories . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal consumption.

Properties

CAS No.

27539-94-2

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4,8-dimethylnona-3,7-dien-2-one

InChI

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3

InChI Key

QAFYGHBGWCPRCI-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Catalytic Oxidation with Aluminum Alkoxides

A preferred industrial-scale process employs aluminum triisopropoxide as a catalyst in the presence of a hydrogen acceptor. The reaction proceeds via the Meerwein-Ponndorf-Verley (MPV) reduction mechanism, reversed to favor oxidation. Alpha-alkyl-substituted cinnamaldehyde derivatives, such as alpha-amyl or alpha-hexylcinnamaldehyde, serve as optimal hydrogen acceptors due to their compatibility with distillation protocols.

Reaction Conditions:

  • Catalyst: Aluminum triisopropoxide (1–5 mol%)

  • Temperature: 60–120°C (reflux conditions)

  • Yield: 75–90% (isolated after fractional distillation)

This method is notable for its operational simplicity and scalability. The use of alpha-alkyl cinnamaldehydes ensures minimal side-product formation, as the hydrogen acceptor and product exhibit distinct boiling points, facilitating separation.

Traditional Oxidizing Agents

Early synthetic routes relied on stoichiometric oxidants like chromium trioxide (CrO₃) or activated manganese dioxide (MnO₂). While effective, these reagents generate toxic byproducts and require meticulous pH control. For example, CrO₃-mediated oxidation under acidic conditions (pH 3–5) achieves ~70% yield but necessitates extensive waste treatment.

Grignard Reaction from Citral

Citral, a naturally occurring terpenoid aldehyde, serves as a key precursor in this pathway. The synthesis involves a two-step sequence: (1) Grignard addition to citral, followed by (2) oxidation of the resultant alcohol.

Synthesis of 4,8-Dimethyl-3,7-Nonadien-2-ol

Citral reacts with methylmagnesium chloride (MeMgCl) in anhydrous ether or tetrahydrofuran (THF) to form 4,8-dimethyl-3,7-nonadien-2-ol. This step proceeds via nucleophilic addition of the Grignard reagent to the aldehyde group, yielding a secondary alcohol intermediate.

Reaction Conditions:

  • Solvent: Dry ether or THF

  • Temperature: 0–25°C (slow addition to control exotherm)

  • Yield: 80–85% (after aqueous workup)

Oxidation to the Ketone

The alcohol intermediate undergoes oxidation using the catalytic MPV method described in Section 1.1. Alternative oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) may also be employed, though they are less cost-effective for industrial applications.

Aldol Condensation Pathways

Aldol condensation offers a direct route to this compound by coupling smaller carbonyl fragments. While less commonly reported, this method is theoretically viable using β-keto esters or α,β-unsaturated ketones as starting materials.

Base-Catalyzed Condensation

A hypothetical pathway involves the condensation of methyl vinyl ketone with a prenyl aldehyde derivative under basic conditions (e.g., NaOH or KOH). The reaction would proceed via enolate formation, followed by nucleophilic attack and dehydration to install the conjugated dienone system.

Challenges:

  • Regioselectivity: Competing aldol adducts may form due to multiple reactive sites.

  • Stereochemical Control: The E/Z configuration of the double bonds requires careful optimization.

Nickel-Catalyzed Hydroboration-Oxidation

A novel approach from recent literature involves nickel-catalyzed hydroboration of 1,3-dienes, followed by oxidation to allylic alcohols. While primarily used to synthesize 4,8-dimethyl-3,7-nonadien-2-ol, this method highlights the potential for tandem oxidation-hydroboration strategies to access the ketone directly.

Reaction Overview:

  • Hydroboration: 1,3-Dienes react with pinacolborane (HBpin) in the presence of Ni(cod)₂ and phosphine ligands (e.g., PCy₃).

  • Oxidation: Subsequent treatment with buffered hydrogen peroxide (H₂O₂/NaOH) yields the alcohol, which is further oxidized to the ketone.

Conditions and Yields:

StepCatalystTemperatureYield (%)
HydroborationNi(cod)₂/PCy₃25–60°C56–89
OxidationH₂O₂/NaOH0–25°C75–90

Comparative Analysis of Methods

The table below summarizes the advantages and limitations of each synthetic route:

MethodAdvantagesLimitationsScalability
Catalytic Oxidation (MPV)High yield, low toxicity, scalableRequires specialized catalystsIndustrial
Grignard + OxidationUses renewable citral feedstockMulti-step, moderate atom economyPilot-scale
Aldol CondensationTheoretically directPoor regioselectivity, unoptimizedLaboratory
Ni-Catalyzed HydroborationStereocontrol, modularCostly ligands, multi-step oxidationResearch

Chemical Reactions Analysis

Types of Reactions: 4,8-DIMETHYL-3,7-NONADIEN-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Flavoring Agent

4,8-Dimethyl-3,7-nonadien-2-one is primarily utilized as a flavoring agent in food products due to its pleasant aroma. It is recognized for its ability to enhance the sensory profile of various food items. The European Food Safety Authority (EFSA) has evaluated its safety and established that it poses no genotoxicity concerns at estimated levels of intake in flavoring substances .

Table 1: Estimated Intake Levels of this compound

RegionEstimated Intake (μg/capita/day)
EU3.0
USA19

Fragrance Industry

In the fragrance industry , this compound serves as a key ingredient in perfume compositions. Its unique olfactory properties allow it to be used effectively in various cosmetic products, including lotions, creams, and deodorants. The compound not only contributes to the scent but also enhances the stability and color retention of the formulations .

Case Study: Perfume Composition

Research has shown that formulations containing this compound exhibit improved stability compared to those using other similar fragrances like citronellal or citral. This stability is crucial for maintaining product quality over time .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been observed to interact with microbial cell membranes, leading to cell lysis and making it a potential candidate for natural preservatives in food products . This capability supports its application in food preservation and as a therapeutic agent against bacterial infections.

Sensory Perception Research

Research into sensory perception indicates that this compound interacts with specific olfactory receptors. This interaction may provide health benefits beyond its aromatic qualities. The compound's sensory profile is often described as fruity or floral, contributing to its appeal in both culinary and cosmetic applications .

Mechanism of Action

The mechanism of action of 4,8-DIMETHYL-3,7-NONADIEN-2-ONE involves its interaction with molecular targets through its reactive double bonds and carbonyl group. These interactions can lead to various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s reactivity allows it to participate in cyclization reactions, forming complex cyclic structures under specific conditions .

Comparison with Similar Compounds

(a) 4,8-Dimethyl-3,7-Nonadien-2-ol

  • Structure : The alcohol analog replaces the ketone group with a hydroxyl (-OH) moiety.
  • Properties : Expected higher polarity (lower LogP) and water solubility compared to the ketone.
  • Applications : Used as a perfume ingredient (), suggesting a distinct odor profile influenced by the hydroxyl group.
  • Regulatory Status: Not listed in FEMA GRAS, indicating narrower regulatory acceptance than 4,8-dimethyl-3,7-nonadien-2-one .

(b) 3,8-Dimethyl-3,5,7-octatriene-1,10-dialdehyde

  • Structure : A dialdehyde with conjugated double bonds.
  • Synthesis: Produced via cyclohexane-mediated reactions from phosphate and methoxybutanone precursors ().
  • Its aldehyde groups may confer higher reactivity and volatility compared to the ketone .

Functional Analogs (FEMA GRAS Compounds)

Compound FEMA No. Functional Group Key Differences
3-Decanone 3966 Ketone Longer carbon chain (C10), higher LogP (~4.5), used for waxy/fruity notes.
(Z)-4-Decenyl Acetate 3967 Ester Ester group enhances fruity/floral aroma; higher polarity.
Diisopropyl Trisulfide 3968 Sulfide Sulfur-containing, imparts garlic/onion notes; distinct from ketones.

Key Findings :

  • Ketones vs. Alcohols/Aldehydes: Ketones like this compound exhibit balanced volatility and stability, making them preferable in heat-processed foods. Alcohols and aldehydes may degrade faster under similar conditions.
  • Regulatory Divergence: Only this compound holds FEMA GRAS status among its analogs, underscoring its validated safety in consumables .

Q & A

Basic Research: What are the primary synthetic routes for 4,8-dimethyl-3,7-nonadien-2-one, and how can oxidation states be controlled during synthesis?

The synthesis of this compound typically involves the oxidation of its alcohol analog, 4,8-dimethyl-3,7-nonadien-2-ol, as indicated in fragrance-related patents . Key methodologies include:

  • Catalytic oxidation : Using transition metal catalysts (e.g., MnO₂ or CrO₃) under controlled temperatures (20–60°C) to avoid over-oxidation.
  • Enzymatic oxidation : Lipases or alcohol dehydrogenases for stereoselective conversion, preserving the diene structure.
  • Solvent selection : Polar aprotic solvents (e.g., acetone) stabilize intermediates and reduce side reactions.
    Control of oxidation states requires precise monitoring via thin-layer chromatography (TLC) or in-situ infrared (IR) spectroscopy to halt reactions at the ketone stage.

Basic Research: What spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Core techniques include:

  • ¹H/¹³C-NMR : Identifies olefinic protons (δ 5.1–5.8 ppm) and carbonyl groups (δ 200–210 ppm). Discrepancies in splitting patterns may arise from stereoisomerism; NOESY or COSY experiments clarify spatial arrangements .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragments (e.g., loss of methyl groups).
  • IR spectroscopy : Strong absorbance near 1700 cm⁻¹ confirms the ketone group.
    Contradictions between experimental and calculated spectra (e.g., XLogP3 vs. observed polarity) are resolved using computational tools like DFT to model electronic environments .

Advanced Research: How can researchers address discrepancies in bioactivity data for this compound derivatives across studies?

Derivatives like 4-(4,8-dimethyl-3,7-nonadienyl)pyridine (C₁₆H₂₃N) exhibit varied bioactivity due to:

  • Stereochemical variations : E/Z isomerism in the diene moiety alters receptor binding. Chiral HPLC or circular dichroism (CD) can isolate and characterize isomers .
  • Solvent effects : Polar solvents may stabilize certain conformers. Molecular dynamics simulations predict solvent-dependent conformational changes.
  • Assay conditions : Differences in cell lines or enzyme sources (e.g., human vs. murine receptors) require standardization via positive controls and dose-response validation.

Advanced Research: What strategies optimize the stability of this compound in long-term storage for experimental use?

  • Temperature control : Storage at –20°C under nitrogen minimizes autoxidation of the conjugated diene system.
  • Light protection : Amber vials prevent UV-induced [4+2] cycloaddition or ketone photodegradation.
  • Additives : Antioxidants (e.g., BHT at 0.01% w/v) or chelating agents (EDTA) mitigate metal-catalyzed degradation. Stability is monitored via GC-MS every 3–6 months .

Advanced Research: How can computational modeling predict the environmental fate of this compound, and what experimental validation is required?

  • QSPR models : Predict biodegradability (e.g., EPI Suite) using parameters like octanol-water partition coefficient (LogP ≈ 3.0) and molecular weight (166.26 g/mol) .
  • Microcosm studies : Aerobic/anaerobic soil slurry tests quantify degradation half-life (t₁/₂). LC-MS/MS tracks metabolite formation (e.g., epoxides or diols).
  • Ecotoxicology assays : Daphnia magna or algae growth inhibition tests align with OECD guidelines to assess aquatic toxicity.

Advanced Research: What novel catalytic systems enhance the enantioselective functionalization of this compound?

  • Organocatalysts : Proline-derived catalysts enable asymmetric aldol additions to the ketone, achieving >90% ee in aprotic solvents.
  • Transition metal complexes : Chiral Ru or Ir catalysts mediate hydrogenation of the diene system, preserving stereochemistry.
  • Enzyme engineering : Directed evolution of ketoreductases generates enantiopure alcohols from the ketone precursor. Reaction progress is monitored via chiral GC .

Basic Research: What are the key challenges in analyzing trace impurities in this compound, and how are they mitigated?

  • Impurity profiling : GC-MS with cryogenic trapping detects low-abundance isomers (e.g., 3,7 vs. 4,8 substitution patterns).
  • Column selection : High-polarity capillary columns (e.g., DB-WAX) resolve closely eluting contaminants.
  • Quantitative NMR (qNMR) : Internal standards (e.g., 1,3,5-trimethoxybenzene) validate purity ≥98% .

Advanced Research: How does the compound’s conjugated diene system influence its reactivity in Diels-Alder applications?

The 3,7-nonadien-2-one scaffold acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride). Key factors:

  • Electron density modulation : Electron-withdrawing groups on the dienophile accelerate reaction rates.
  • Solvent polarity : Nonpolar solvents (e.g., toluene) favor endo transition states.
  • Temperature : Thermal activation (80–120°C) overcomes orbital alignment barriers. Products are characterized via X-ray crystallography to confirm stereochemistry .

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